Hydrazinecarboxamide, 2-(2-furanylmethylene)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, 2-(2-furanylmethylene)-, can be synthesized through the reaction of 2-furaldehyde with semicarbazide. The reaction typically involves mixing equimolar amounts of 2-furaldehyde and semicarbazide hydrochloride in an aqueous or alcoholic medium. The mixture is then stirred at room temperature or slightly elevated temperatures until the product precipitates out. The precipitate is filtered, washed, and recrystallized to obtain pure hydrazinecarboxamide, 2-(2-furanylmethylene)- .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(2-furanylmethylene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the furan ring or the hydrazinecarboxamide group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Hydrazinecarboxamide, 2-(2-furanylmethylene)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially important compounds
Mechanism of Action
The mechanism of action of hydrazinecarboxamide, 2-(2-furanylmethylene)-, involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. It may inhibit certain enzymes or disrupt cellular processes by binding to key functional groups.
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-(2-furanylmethylene)-, can be compared with other similar compounds such as:
2-Furaldehyde semicarbazone: Shares a similar structure but may have different reactivity and applications.
Furfural semicarbazone: Another related compound with distinct chemical properties and uses.
Hydrazinecarboxamide derivatives: Various derivatives of hydrazinecarboxamide exhibit unique characteristics based on their substituents
Conclusion
Hydrazinecarboxamide, 2-(2-furanylmethylene)-, is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable compound for further study and development.
Properties
IUPAC Name |
(furan-2-ylmethylideneamino)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOXJBYPTRZNSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859726 | |
Record name | 2-[(Furan-2-yl)methylidene]hydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411-74-7 | |
Record name | Furfural semicarbazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2411-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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